molecular formula C12H16N2O B1648904 3-Piperidin-3-ylbenzamide

3-Piperidin-3-ylbenzamide

Cat. No.: B1648904
M. Wt: 204.27 g/mol
InChI Key: GXQKGPXAUSBDLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Piperidin-3-ylbenzamide is a benzamide derivative featuring a piperidine ring attached to the benzamide core at the 3-position. The piperidine moiety enhances structural diversity and may influence bioavailability, solubility, and target binding due to its basic nitrogen and conformational flexibility. Characterization would employ techniques such as NMR, FT-IR, and mass spectrometry, as demonstrated for related compounds .

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

3-piperidin-3-ylbenzamide

InChI

InChI=1S/C12H16N2O/c13-12(15)10-4-1-3-9(7-10)11-5-2-6-14-8-11/h1,3-4,7,11,14H,2,5-6,8H2,(H2,13,15)

InChI Key

GXQKGPXAUSBDLY-UHFFFAOYSA-N

SMILES

C1CC(CNC1)C2=CC(=CC=C2)C(=O)N

Canonical SMILES

C1CC(CNC1)C2=CC(=CC=C2)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Benzamide vs.
  • Complexity and Pharmacophore Design : The compound in incorporates a pyrazolo-pyrimidine scaffold and acryloyl group, enabling covalent binding to targets (e.g., kinases), whereas this compound represents a simpler analog for foundational studies.

Future Work :

  • Experimental validation of this compound’s physicochemical and biological properties.
  • Exploration of its role in fragment-based drug discovery or as a building block for covalent inhibitors.

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